

# Mca-VDQVDGW-Lys(Dnp)-NH2: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Mca-VDQVDGW-Lys(Dnp)-NH2

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This technical guide provides an in-depth overview of the key properties and characteristics of the fluorogenic peptide substrate, **Mca-VDQVDGW-Lys(Dnp)-NH2**. This substrate is a valuable tool for studying the activity of caspase-7, a critical executioner caspase in the apoptotic pathway.

# **Core Properties and Characteristics**

**Mca-VDQVDGW-Lys(Dnp)-NH2** is a synthetic peptide that incorporates a fluorescent reporter group, (7-Methoxycoumarin-4-yl)acetyl (Mca), and a quenching group, 2,4-Dinitrophenyl (Dnp). The peptide sequence, VDQVDGW, is designed to be a specific recognition and cleavage site for caspase-7.

The operational principle of this substrate is based on Fluorescence Resonance Energy Transfer (FRET). In its intact state, the close proximity of the Mca donor and the Dnp acceptor results in the quenching of the Mca fluorescence. Upon cleavage of the peptide bond between the aspartic acid (D) and glycine (G) residues by active caspase-7, the Mca fluorophore is spatially separated from the Dnp quencher. This separation disrupts the FRET process, leading to a significant increase in fluorescence intensity. This increase in fluorescence is directly proportional to the enzymatic activity of caspase-7.

## **Quantitative Data**



The following table summarizes the key quantitative properties of **Mca-VDQVDGW-Lys(Dnp)-NH2**.

Property	Value	Reference
Molecular Formula	C60H74N14O21	[1]
Molecular Weight	1327.3 g/mol	[1]
Excitation Maximum (λex)	328 nm	[1]
Emission Maximum (λem)	420 nm	[1]
Purity	≥95%	[1]
Solubility	Water (1 mg/ml)	[1]
Storage	-20°C	[1]
Stability	≥ 4 years at -20°C	[1]

Note: Specific kinetic parameters such as Michaelis-Menten constant (Km) and catalytic rate constant (kcat) for the interaction of **Mca-VDQVDGW-Lys(Dnp)-NH2** with caspase-7 are not readily available in the public domain and would typically be determined empirically.

# Experimental Protocols Caspase-7 Activity Assay using Mca-VDQVDGWLys(Dnp)-NH2

This protocol provides a general framework for measuring caspase-7 activity in cell lysates or with purified enzyme. Optimization of reagent concentrations, incubation times, and other parameters may be necessary for specific experimental conditions.

#### Materials:

- Mca-VDQVDGW-Lys(Dnp)-NH2 substrate
- Recombinant active caspase-7 (for standard curve) or cell lysate containing active caspase-



- Caspase Assay Buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% Sucrose, pH 7.2)
- 96-well black microplate
- Fluorometric plate reader with excitation at ~328 nm and emission at ~420 nm

#### Procedure:

- Reagent Preparation:
  - Prepare a stock solution of Mca-VDQVDGW-Lys(Dnp)-NH2 in a suitable solvent (e.g., DMSO or water, based on manufacturer's recommendation) to a concentration of 1-10 mM. Store aliquots at -20°C.
  - Prepare a working solution of the substrate by diluting the stock solution in Caspase Assay
     Buffer to the desired final concentration (typically in the range of 10-50 μM).
  - If using cell lysates, prepare them by a suitable method to release active caspases.
     Determine the total protein concentration of the lysate.
  - If using purified caspase-7, prepare a series of dilutions in Caspase Assay Buffer to generate a standard curve.
- Assay Execution:
  - To each well of a 96-well black microplate, add 50 μL of your sample (cell lysate or purified caspase-7 dilution).
  - Include appropriate controls:
    - Blank: 50 μL of Caspase Assay Buffer without any enzyme.
    - Negative Control: 50 μL of a lysate from untreated or non-apoptotic cells.
    - Positive Control: 50 μL of a known concentration of active recombinant caspase-7.

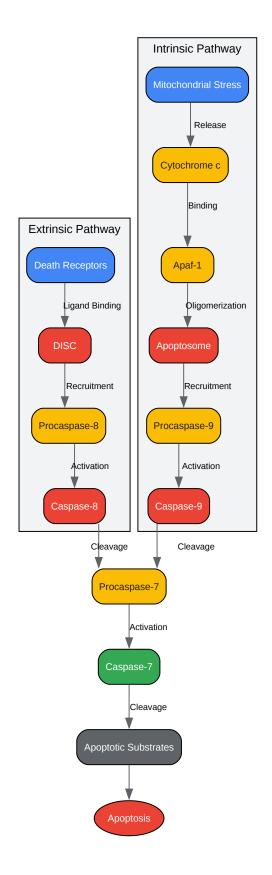


- Initiate the reaction by adding 50 μL of the Mca-VDQVDGW-Lys(Dnp)-NH2 working solution to each well.
- Incubate the plate at 37°C, protected from light.
- Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes) for 30-60 minutes using a fluorometric plate reader with excitation and emission wavelengths appropriate for the Mca fluorophore (Ex: 328 nm, Em: 420 nm).
- Data Analysis:
  - Subtract the fluorescence of the blank from all readings.
  - Plot the fluorescence intensity versus time. The rate of the reaction is the slope of the linear portion of this curve.
  - For quantitative measurements, create a standard curve using the known concentrations of recombinant caspase-7.
  - Determine the caspase-7 activity in the experimental samples by comparing their reaction rates to the standard curve.

# Visualizations Signaling Pathways

Caspase-7 is a key executioner caspase in both the intrinsic and extrinsic apoptotic pathways.





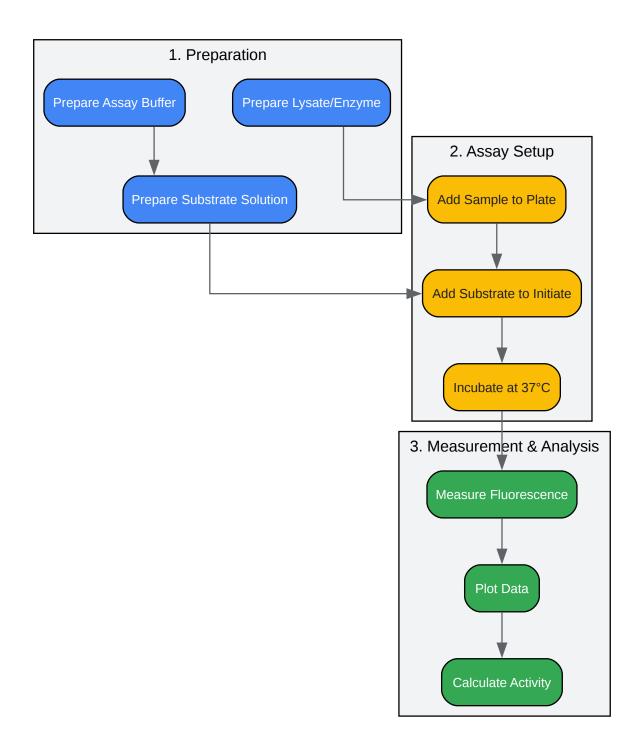
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Caption: Intrinsic and Extrinsic Apoptotic Pathways Converging on Caspase-7 Activation.



## **Experimental Workflow**

The following diagram illustrates the workflow for a typical caspase-7 FRET assay.



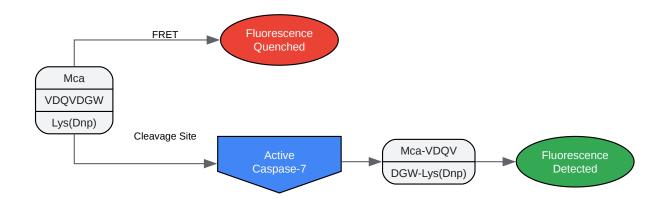
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Caption: Workflow for a Caspase-7 FRET-Based Activity Assay.



## **Logical Relationship of FRET Mechanism**

This diagram illustrates the principle of the FRET-based detection of caspase-7 activity.



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Caption: Principle of FRET-Based Detection of Caspase-7 Activity.

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#### References

- 1. caymanchem.com [caymanchem.com]
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